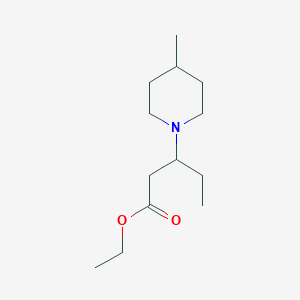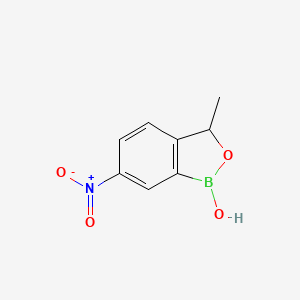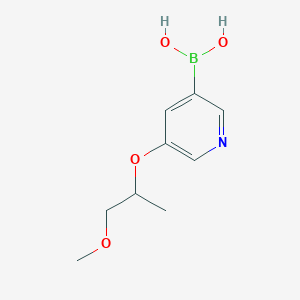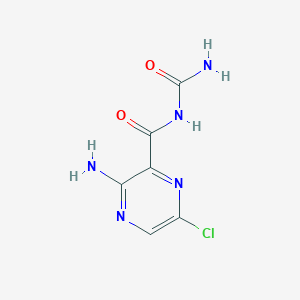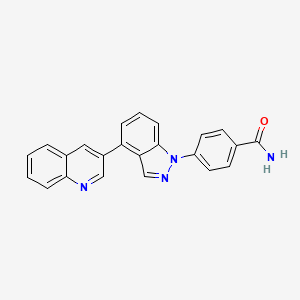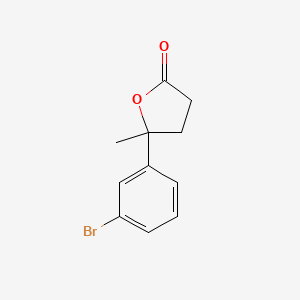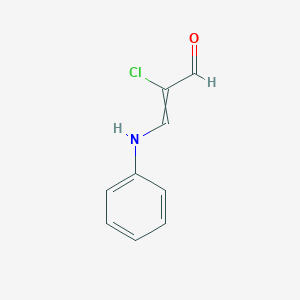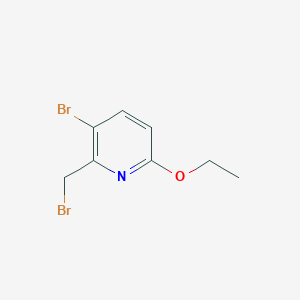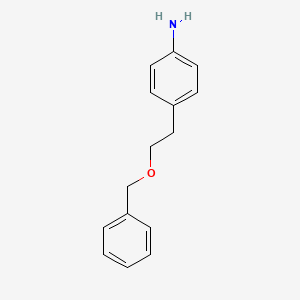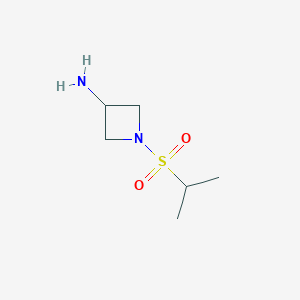
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 3 and 5, and an ether linkage to a dimethylethanamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine typically involves the following steps:
Bromination: The starting material, pyridine, is brominated at positions 3 and 5 using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Ether Formation: The dibromopyridine derivative is then reacted with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The bromine atoms and the ether linkage play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromopyridine: A related compound with bromine atoms at positions 2 and 3.
N-(2,5-Dibromopyridin-3-yl)pivalamide: Another similar compound with a pivalamide group instead of the dimethylethanamine moiety.
Uniqueness
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine is unique due to its specific substitution pattern and the presence of the ether linkage to the dimethylethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H12Br2N2O |
|---|---|
Molekulargewicht |
324.01 g/mol |
IUPAC-Name |
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H12Br2N2O/c1-13(2)3-4-14-9-7(10)5-12-6-8(9)11/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
OYKCLKFKCZGNBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=C(C=NC=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)
![2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid](/img/structure/B13870596.png)
